Cas no 22764-36-9 (1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone])

1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone] structure
22764-36-9 structure
Product Name:1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone]
CAS-nummer:22764-36-9
MF:C16H28N4O4
MW:340.417923927307
CID:912460
PubChem ID:265941
Update Time:2025-04-19

1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone] Chemische en fysische eigenschappen

Naam en identificatie

    • 1,1''-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone]
    • 2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone
    • 1,3-Bis-(5-methyl-2-pyridyl)-harnstoff
    • 1,3-bis-(5-methyl-pyridin-2-yl)-urea
    • 1,4-bis-(morpholin-4-yl-acetyl)-piperazine
    • CTK1I7582
    • N,N'-Di-< 5-methyl-2-pyridyl> harnstoff
    • N,N'-Di-< morpholino-acetyl> -piperazin
    • Urea, N,N'-bis(5-methyl-2-pyridinyl)-
    • CBDivE_013222
    • 22764-36-9
    • MLS000073864
    • AKOS000671908
    • 1,4-Bis(morpholinoacetyl)piperazine
    • STK367923
    • 2-Morpholin-4-yl-1-[4-(2-morpholin-4-yl-acetyl)-piperazin-1-yl]-ethanone
    • DS-004273
    • WBCDLWBJYSNKGA-UHFFFAOYSA-N
    • 1,1'-(Piperazine-1,4-diyl)bis[2-(morpholin-4-yl)ethan-1-one]
    • CHEMBL1407269
    • DTXSID00945442
    • NSC102743
    • NSC-102743
    • 4-(2-[4-(4-Morpholinylacetyl)-1-piperazinyl]-2-oxoethyl)morpholine #
    • SMR000013764
    • 1,1'-piperazine-1,4-diylbis[2-(morpholin-4-yl)ethanone]
    • Inchi: 1S/C16H28N4O4/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18/h1-14H2
    • InChI-sleutel: WBCDLWBJYSNKGA-UHFFFAOYSA-N
    • LACHT: O1CCN(CC1)CC(N1CCN(C(CN2CCOCC2)=O)CC1)=O

Berekende eigenschappen

  • Exacte massa: 340.21124
  • Monoisotopische massa: 340.21105539g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 388
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.6
  • Topologisch pooloppervlak: 65.6Ų

Experimentele eigenschappen

  • PSA: 65.56
  • LogboekP: -1.92680
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd